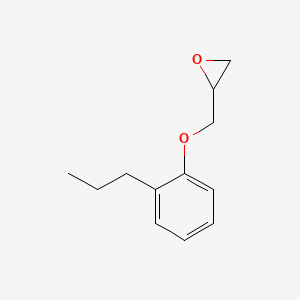
Methyl 3-(4-methoxypyridin-2-yl)propanoate
Übersicht
Beschreibung
Methyl 3-(4-methoxypyridin-2-yl)propanoate is an organic compound with a molecular formula of C10H13NO3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxypyridin-2-yl)propanoate typically involves the esterification of 3-(4-methoxypyridin-2-yl)propionic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 3-(4-methoxypyridin-2-yl)propionic acid.
Reduction: 3-(4-methoxypyridin-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-methoxypyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester functionality play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-hydroxypyridin-2-yl)propionate
- Methyl 3-(4-chloropyridin-2-yl)propionate
- Methyl 3-(4-aminopyridin-2-yl)propionate
Uniqueness
Methyl 3-(4-methoxypyridin-2-yl)propanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
methyl 3-(4-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-6-11-8(7-9)3-4-10(12)14-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
DEEVWIIFCDFVPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1)CCC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-ethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8500966.png)
![Ethyl 3-[methyl(4-nitrobenzoyl)amino]propanoate](/img/structure/B8500979.png)
![1h-Isoindol-1-one,2,3-dihydro-7-iodo-5-methoxy-4-[(methylsulfonyl)oxy]-](/img/structure/B8500984.png)


![4-Methylamino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8501010.png)
![1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-methoxy-](/img/structure/B8501015.png)
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8501023.png)

